Phosphonic acid, methyl-, bis(trimethylsilyl) ester

描述

- Introduction and Historical Context

Phosphonic acid, methyl-, bis(trimethylsilyl) ester is a specialized organophosphorus compound recognized for its pivotal role in synthetic organic chemistry, particularly as an intermediate in the preparation of phosphonic acids and related derivatives. Its systematic study and application have contributed significantly to the development of mild and selective methodologies for phosphorus-containing compounds.

- Historical Development and Discovery

The compound, also known as bis(trimethylsilyl) methylphosphonate, emerged as a key reagent following the introduction of silyldealkylation techniques in organophosphorus chemistry. The method, popularized by McKenna and colleagues, utilizes bromotrimethylsilane (BTMS) to convert dialkyl phosphonates into their bis(trimethylsilyl) esters, which can then be efficiently hydrolyzed to yield phosphonic acids under mild conditions. This approach revolutionized the synthesis of phosphonic acids, offering chemoselectivity and compatibility with a wide range of functional groups.

- Position in Organophosphorus Chemistry

Phosphonic acid, methyl-, bis(trimethylsilyl) ester occupies a central position among organophosphorus intermediates. It serves as a protected form of methylphosphonic acid, facilitating transformations that would otherwise be hindered by the acid's reactivity. The silyl groups provide steric protection and enhance solubility in organic solvents, making the compound ideal for use in multi-step syntheses and functional group manipulations.

- Nomenclature and Structural Classification

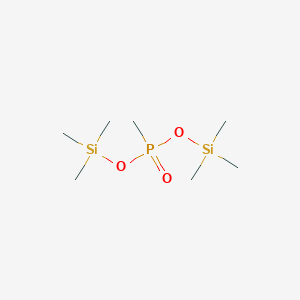

The compound is formally named phosphonic acid, methyl-, bis(trimethylsilyl) ester, with the following key identifiers:

Structurally, it is classified as a bis-silyl ester of methylphosphonic acid, featuring two trimethylsilyl (TMS) groups attached to the oxygen atoms of the phosphonate moiety. This configuration imparts unique chemical properties, such as increased volatility and reduced polarity compared to the parent acid.

- Significance in Synthetic Organic Chemistry

Phosphonic acid, methyl-, bis(trimethylsilyl) ester is a cornerstone reagent for the synthesis of phosphonic acids and related derivatives. Its utility is highlighted in the McKenna silyldealkylation protocol, where dialkyl phosphonates are converted to the bis(trimethylsilyl) ester intermediate using BTMS, followed by hydrolysis to yield the free acid in high yield and purity. This method is especially valuable for substrates sensitive to strong acids or bases, as the transformation proceeds under remarkably mild conditions.

The compound's compatibility with various functional groups—including alkenyl, alkynyl, benzyl, and carboxamide moieties—has enabled its widespread adoption in the synthesis of biologically active molecules, materials science, and chemical biology. Additionally, its volatility and solubility characteristics make it amenable to purification and analytical techniques such as gas chromatography and NMR spectroscopy.

- Physical and Chemical Properties

- Research Findings and Applications

Recent research has focused on optimizing the conditions for silyldealkylation and desilylation, including the use of microwave-assisted techniques to accelerate the transformation and improve yields. The compound's role as a protected intermediate allows for the selective introduction of phosphonic acid functionalities into complex molecules, facilitating the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

- Conclusion

Phosphonic acid, methyl-, bis(trimethylsilyl) ester stands as a vital intermediate in organophosphorus chemistry, enabling efficient and selective synthesis of phosphonic acids. Its historical development, structural features, and broad utility underscore its enduring significance in modern synthetic organic chemistry.

属性

IUPAC Name |

trimethyl-[methyl(trimethylsilyloxy)phosphoryl]oxysilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H21O3PSi2/c1-11(8,9-12(2,3)4)10-13(5,6)7/h1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFHCUPQNEZPPQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OP(=O)(C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H21O3PSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Traditional Silylation Methods

The conventional approach to synthesizing phosphonic acid, methyl-, bis(trimethylsilyl) ester involves the direct silylation of methylphosphonic acid using trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine (Et₃N). This method proceeds via nucleophilic substitution, where the hydroxyl groups of methylphosphonic acid are replaced by trimethylsilyl groups. The reaction is typically conducted under anhydrous conditions to prevent hydrolysis of the silyl ester product .

Reaction Scheme :

Key parameters influencing yield and purity include:

-

Stoichiometry : A 2:1 molar ratio of TMSCl to methylphosphonic acid ensures complete silylation.

-

Solvent : Anhydrous acetonitrile (ACN) or dichloromethane (DCM) is preferred for optimal reactivity.

-

Temperature : Reactions are typically conducted at room temperature (20–25°C) over 12–24 hours .

Despite its reliability, this method faces challenges such as prolonged reaction times and the need for rigorous moisture exclusion.

Microwave-Accelerated McKenna Synthesis

Recent advancements have introduced microwave irradiation as a highly efficient alternative for synthesizing bis(trimethylsilyl) esters. The McKenna method, adapted for microwave conditions, utilizes bis(trimethylsilyl) triflate (BTMS) to accelerate silyldealkylation of dialkyl methylphosphonates .

Mechanism :

The reaction involves the cleavage of alkyl groups from dialkyl methylphosphonates (e.g., dimethyl methylphosphonate) via electrophilic activation by BTMS. Microwave irradiation enhances reaction kinetics by promoting rapid and uniform heating.

Optimized Conditions :

-

Reagent Ratio : A 2:1 molar excess of BTMS relative to the dialkyl phosphonate.

-

Solvent : Sulfolane or ACN, which stabilize the intermediate silyl esters.

-

Temperature and Time : 60–80°C for 15–30 minutes under microwave irradiation .

Table 1 : Comparison of Microwave vs. Conventional Heating for BTMS Silyldealkylation

| Parameter | Microwave Method | Conventional Method |

|---|---|---|

| Reaction Time | 15–30 min | 4–6 hours |

| Yield of Silyl Ester | >99% | 85–90% |

| Purity (NMR) | >95% | 90–95% |

This method reduces reaction times by over 90% while maintaining high yields, making it ideal for industrial-scale production .

Phosphonyl Dichloride Intermediate Route

An alternative pathway involves the use of phosphonyl dichloride intermediates, enabling stepwise substitution with trimethylsilyl groups. This method is particularly useful for synthesizing complex phosphonate derivatives with tailored functional groups .

Synthetic Steps :

-

Dichloride Formation : Methylphosphonic acid is converted to its dichloride derivative using thionyl chloride (SOCl₂):

-

Stepwise Silylation : The dichloride reacts sequentially with trimethylsilyl alcohol (TMSOH) in the presence of a base:

Advantages :

-

Enables precise control over substitution patterns.

Challenges :

-

Requires handling of corrosive SOCl₂.

-

Intermediate dichlorides are moisture-sensitive.

Solvent and Catalytic Effects

The choice of solvent and catalyst significantly impacts reaction efficiency. Polar aprotic solvents like sulfolane enhance BTMS reactivity by stabilizing charged intermediates, while non-polar solvents (e.g., toluene) are less effective . Catalytic amounts of iodine or Lewis acids (e.g., ZnCl₂) have been shown to accelerate silylation by activating the phosphonate substrate .

Table 2 : Solvent Impact on Silylation Yield

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| Sulfolane | 43.3 | 98 |

| ACN | 37.5 | 95 |

| DCM | 8.9 | 78 |

Industrial-Scale Production Strategies

For large-scale synthesis, continuous flow reactors coupled with microwave irradiation offer superior efficiency compared to batch processes. Key considerations include:

化学反应分析

Hydrolysis

Phosphonic acid, methyl-, bis(trimethylsilyl) ester can undergo hydrolysis in the presence of water or alcohols, leading to the formation of methylphosphonic acid and trimethylsilanol. The hydrolysis reaction can be represented as follows:

The mechanism of hydrolysis can occur via different pathways depending on the conditions:

-

Acid-Catalyzed Hydrolysis : Generally follows an mechanism where water is involved and P-O bond cleavage occurs.

-

Base-Catalyzed Hydrolysis : Often proceeds through an mechanism without water involvement in the rate-determining step .

Dealkylation Reactions

Dealkylation is another significant reaction involving phosphonic acid, methyl-, bis(trimethylsilyl) ester. The McKenna reaction is a well-known method for dealkylating organophosphorus esters using BTMS. The typical reaction scheme involves:

-

Transformation of dialkyl phosphonate esters into bis(trimethylsilyl) esters.

-

Subsequent solvolysis leading to the final product.

The reaction can be accelerated using microwave irradiation, significantly reducing reaction times from several hours to mere minutes under optimized conditions .

Research Findings and Observations

Recent studies have highlighted various aspects of the chemical reactions involving phosphonic acid, methyl-, bis(trimethylsilyl) ester:

-

Hydrolysis Rates : The rate of hydrolysis varies significantly with substituents on the phosphorus atom; electron-withdrawing groups tend to increase reactivity while steric hindrance decreases it .

-

Microwave-Assisted Reactions : Microwave-assisted methods have been shown to enhance yields and reduce reaction times for dealkylation processes compared to traditional heating methods .

-

Mechanistic Insights : Detailed mechanistic studies indicate that both steric and electronic effects play crucial roles in determining the reactivity and selectivity of reactions involving this compound .

科学研究应用

Organic Synthesis

Phosphonic acid, methyl-, bis(trimethylsilyl) ester serves as a precursor for synthesizing various organophosphorus compounds. Its ability to release trimethylsilyl groups allows for the formation of more reactive phosphonates, which are essential in organic chemistry.

Catalysis

This compound is utilized as a catalyst in specific chemical reactions due to its capacity to stabilize reactive intermediates. For example, it can facilitate nucleophilic substitution reactions where the trimethylsilyl groups are replaced by other nucleophiles.

Material Science

In material science, phosphonic acid, methyl-, bis(trimethylsilyl) ester is employed in the preparation of advanced materials such as polymers and coatings. Its unique properties contribute to the development of materials with enhanced thermal stability and mechanical strength.

Case Study 1: Interstellar Chemistry

Research published in Nature highlights the role of phosphonic acids in prebiotic chemistry. The study investigates how interstellar phosphine can lead to the formation of key phosphorus oxoacids, including phosphonic acid derivatives. The findings suggest that these compounds may have played a role in the origins of life on Earth .

A study published in PubMed Central discusses the bioactive properties of phosphonic acids, including their potential applications in drug development. Phosphonic acid derivatives have shown promise as inhibitors of specific enzymes involved in nucleotide metabolism, indicating their potential use in antiviral and anticancer therapies .

Data Table: Comparison of Applications

作用机制

The mechanism of action of phosphonic acid, methyl-, bis(trimethylsilyl) ester involves the cleavage of the trimethylsilyl groups under specific conditions, leading to the formation of reactive intermediates. These intermediates can then participate in various chemical reactions, including nucleophilic substitution and hydrolysis .

相似化合物的比较

Structural Characteristics

The molecule’s core structure comprises:

- Phosphorus center : Bonded to a methyl group and two TMS-esterified oxygen atoms.

- Trimethylsilyl groups : These substituents increase thermal stability and volatility, enabling efficient GC analysis .

- Deuterated variants : Used in isotopic labeling studies to track reaction pathways .

Tris(trimethylsilyl) Esters of Phosphorus Oxoacids

Phosphorus oxoacids like phosphoric acid (H₃PO₄) and phosphonic acid (H₃PO₃) form tris-TMS esters, which differ in oxidation state and molecular weight:

Key Differences :

- Oxidation state : Tris-TMS esters derive from phosphoric (+5) or phosphonic (+3) acids, whereas the bis-TMS methylphosphonic ester originates from a methyl-substituted phosphonic acid (+3).

- Thermal stability : Pyrophosphoric acid TMS esters decompose on GC columns, unlike bis-TMS methylphosphonic ester, which remains stable under standard conditions .

Alkyl Esters of Methylphosphonic Acid

Alkyl esters, such as bis(1,2,2-trimethylpropyl) methylphosphonate (DIPINACOLYL ester, CAS RN: 7040-58-6), exhibit distinct properties due to bulky substituents:

Key Differences :

- Volatility : TMS esters are significantly more volatile than alkyl esters, making them preferable for GC.

- Hydrolytic stability : Alkyl esters (e.g., DIPINACOLYL) resist hydrolysis better than TMS esters, which react with alcohols to regenerate phosphonic acids .

Other Silyl Esters and Derivatives

Stability and Reactivity

- Hydrolysis: Bis-TMS methylphosphonic ester reacts with alcohols (e.g., methanol) to form methylphosphonic acid and trimethylsilanol, a process leveraged in transesterification reactions .

- Comparative stability : Conventional methacrylate esters hydrolyze rapidly (<90% degradation in 16 weeks at 42°C), while TMS esters and amide-linked derivatives show superior stability .

生物活性

Phosphonic acid, methyl-, bis(trimethylsilyl) ester (commonly referred to as methyl bis(trimethylsilyl) phosphonate) is an organophosphorus compound that has garnered attention for its diverse biological activities. This article will explore its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical formula for methyl bis(trimethylsilyl) phosphonate is . It features a phosphonic acid group esterified with two trimethylsilyl groups, which enhances its stability and solubility in organic solvents.

1. Antimicrobial Properties

Methyl bis(trimethylsilyl) phosphonate has demonstrated antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways. In one study, the compound exhibited significant inhibition against Gram-positive bacteria, indicating its potential as a lead compound for developing new antibiotics .

2. Enzyme Inhibition

This compound has been shown to act as an inhibitor of specific enzymes, particularly phosphatases. For instance, it was found to inhibit prostatic acid phosphatase with an IC50 value of approximately 0.08 μM, which is significant in the context of prostate cancer treatment . The inhibition mechanism is likely due to the structural similarity of the compound to natural substrates of these enzymes.

3. Antioxidant Activity

Research indicates that methyl bis(trimethylsilyl) phosphonate exhibits antioxidant properties by scavenging free radicals. This activity is crucial in mitigating oxidative stress-related diseases. In vitro assays have shown that the compound can reduce DPPH radicals effectively, suggesting its potential use in formulations aimed at reducing oxidative damage .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various compounds, methyl bis(trimethylsilyl) phosphonate was tested against multiple bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated that it produced clear zones of inhibition comparable to standard antibiotics, demonstrating its potential as a therapeutic agent .

Case Study 2: Enzyme Inhibition in Cancer Research

A detailed structure-activity relationship study revealed that modifications on the trimethylsilyl groups could enhance the inhibitory potency against prostatic acid phosphatase. The findings suggest that this compound could be further optimized for better efficacy in cancer therapies .

Table 1: Biological Activities of Methyl Bis(Trimethylsilyl) Phosphonate

Research Findings

Recent studies have highlighted the versatility of methyl bis(trimethylsilyl) phosphonate in various biological contexts:

- Antimicrobial Studies : Demonstrated efficacy against both Gram-positive and Gram-negative bacteria.

- Cancer Research : Identified as a promising candidate for enzyme inhibition related to prostate cancer.

- Antioxidant Potential : Showed significant radical scavenging activity, suggesting applications in nutraceutical formulations.

常见问题

What are the common synthetic routes for synthesizing phosphonic acid, methyl-, bis(trimethylsilyl) ester, and how can purity be optimized?

Basic Research Question

The synthesis typically involves derivatization of phosphorus oxoacids with trimethylsilyl (TMS) reagents. For example, phosphonic acid derivatives are silylated using reagents like trimethylsilyl chloride to form stable esters. Key steps include:

- Reaction conditions : Anhydrous environments to prevent hydrolysis of TMS groups.

- Purification : Use of gas chromatography (GC) coupled with mass spectrometry (MS) to isolate the bis(trimethylsilyl) ester and confirm purity .

- Purity optimization : Calibration experiments with GC×GC-TOF-MS can identify thermally unstable byproducts (e.g., pyrophosphoric acid derivatives) and guide column temperature adjustments to minimize decomposition .

What spectroscopic and chromatographic methods are most effective for characterizing this compound?

Basic Research Question

Characterization relies on:

- Mass spectrometry (MS) : Molecular ions and fragmentation patterns are critical. For the bis(trimethylsilyl) ester, expect:

- Gas chromatography (GC) : Use polar columns (e.g., DB-5) for separation, but note thermal instability of some derivatives. Cross-validate with secondary ion mass spectrometry (SIMS) for residues .

- Nuclear magnetic resonance (NMR) : P NMR can confirm phosphonic acid backbone, while H NMR identifies TMS groups (δ ~0.1 ppm) .

How can researchers address thermal instability during GC analysis of TMS-derivatized phosphorus oxoacids?

Advanced Research Question

Thermal instability, particularly for pyrophosphoric acid derivatives, poses challenges:

- Column selection : Use shorter GC columns or lower temperature gradients to reduce residence time and decomposition .

- Validation : Compare GC results with SIMS data to confirm intact species in residues. Discrepancies indicate on-column degradation .

- Alternative derivatization : Explore less labile groups (e.g., tert-butyldimethylsilyl) if TMS proves unsuitable for specific analogs .

How does tautomeric equilibria impact derivatization efficiency, and how can it be controlled?

Advanced Research Question

Phosphonic acid derivatives exist in tautomeric forms (e.g., phosphonic ↔ phosphorous acid). TMS derivatization shifts equilibrium toward phosphorous acid esters. To control this:

- Derivatization protocol : Use excess TMS reagent (e.g., 3:1 molar ratio) to drive the reaction to completion .

- Kinetic monitoring : Track reaction progress via P NMR to ensure complete conversion .

- pH adjustment : Conduct reactions under mildly acidic conditions to favor the desired tautomer .

What are key challenges in interpreting mass spectral data for this compound, and how can they be resolved?

Advanced Research Question

Challenges include:

- Fragmentation ambiguity : Overlapping m/z values (e.g., TMS esters of phosphonic vs. phosphinic acids). Resolve via high-resolution MS (HRMS) to distinguish isotopic patterns .

- Matrix interference : Use SIMS for solid residues to complement GC-MS data, especially for low-volatility species .

- Fragmentation library gaps : Cross-reference with databases like NIST or EPA/NIH spectral libraries for known patterns (e.g., m/z 214 for bis(trimethylsilyl) hypophosphorous acid esters) .

What methodological steps are critical for validating analytical protocols for this compound?

Advanced Research Question

Validation requires:

- Reproducibility tests : Repeat derivatization and analysis across multiple batches to assess yield variability .

- Spike-and-recovery experiments : Add known quantities to matrices (e.g., interstellar ice analogs) and quantify recovery rates via GC-MS/SIMS .

- Cross-technique consistency : Ensure MS fragmentation patterns align with theoretical predictions and NMR data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。